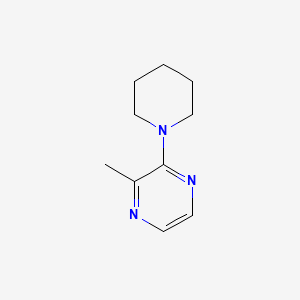

Modaline

Description

Structure

3D Structure

Properties

CAS No. |

2856-74-8 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-methyl-3-piperidin-1-ylpyrazine |

InChI |

InChI=1S/C10H15N3/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |

InChI Key |

BJHCGMHPEKLROM-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN=C1N2CCCCC2 |

Canonical SMILES |

CC1=NC=CN=C1N2CCCCC2 |

Appearance |

Solid powder |

Other CAS No. |

2856-74-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pyrazine, 2-methyl-3-(1-piperidinyl)- |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a First-in-Class KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical evaluation of Sotorasib, a groundbreaking covalent inhibitor of the KRAS G12C mutation. Sotorasib represents a paradigm shift in targeting what was once considered an "undruggable" oncogene.[1][2][3] This document details the scientific journey from initial discovery to clinical application, offering valuable insights for professionals in the field of drug development.

Discovery and Mechanism of Action

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling pathways that regulate cell growth, differentiation, and survival.[4][5] Mutations in the KRAS gene are among the most common drivers of human cancers.[6] The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[4][5] This mutation impairs the ability of KRAS to hydrolyze guanosine triphosphate (GTP) to guanosine diphosphate (GDP), locking the protein in a constitutively active, signal-emitting state and driving uncontrolled cell proliferation.

Sotorasib (formerly AMG 510) was discovered through structure-based design efforts that identified a cryptic pocket in the KRAS G12C protein.[2] It is a first-in-class, orally bioavailable small molecule that selectively and irreversibly binds to the mutant cysteine-12 residue.[1][7] This covalent bond traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling through the MAPK pathway (RAF-MEK-ERK).[1][8] This inhibition of oncogenic signaling leads to cell cycle arrest and apoptosis in cancer cells dependent on KRAS G12C.

Signaling Pathway Inhibition

The diagram below illustrates the KRAS signaling pathway and the mechanism of inhibition by Sotorasib.

Caption: KRAS Signaling Pathway and Sotorasib's Mechanism of Action.

Synthesis of Sotorasib

The commercial synthesis of Sotorasib is a multi-step process that has been optimized for efficiency and scalability.[9][10] The synthesis involves the construction of the core pyrido[2,3-d]pyrimidin-2(1H)-one structure, followed by key coupling reactions to introduce the necessary side chains.[9][11]

Synthetic Workflow Overview

Caption: Overview of the key stages in the synthesis of Sotorasib.

Quantitative Preclinical Data

Sotorasib has demonstrated potent and selective activity against KRAS G12C mutant cancer cells in a variety of preclinical models.

Table 1: Biochemical and Cellular Activity of Sotorasib

| Parameter | Target/Cell Line | Value | Assay Type |

| Biochemical Activity | |||

| Nucleotide Exchange IC50 | KRAS G12C | 8.88 nM | TR-FRET Assay |

| Nucleotide Exchange IC50 | KRAS (Wild-Type) | >100 µM | TR-FRET Assay |

| Nucleotide Exchange IC50 | KRAS G12D | >100 µM | TR-FRET Assay |

| Cellular Activity | |||

| Cell Viability IC50 | NCI-H358 (NSCLC, G12C) | 0.004 - 0.032 µM | Cell Viability Assay |

| Cell Viability IC50 | MIA PaCa-2 (Pancreatic, G12C) | ~0.009 µM | Cell Viability Assay |

| Cell Viability IC50 | Non-KRAS G12C Cell Lines | >7.5 µM | Cell Viability Assay |

Data sourced from multiple preclinical studies.[12][13][14]

Clinical Trial Data

Clinical trials have demonstrated the efficacy and manageable safety profile of Sotorasib in patients with KRAS G12C-mutated solid tumors, leading to its accelerated approval by the FDA for NSCLC.[15][16]

Table 2: Key Efficacy Results from the CodeBreaK 100 Trial (NSCLC Cohort)

| Endpoint | Value |

| Patient Population | 124 patients with previously treated KRAS G12C-mutated NSCLC |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Duration of Response (DoR) | 11.1 months |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Data from the registrational phase 2 part of the CodeBreaK 100 trial.[6][17][18]

Experimental Protocols

TR-FRET Nucleotide Exchange Assay

This biochemical assay measures the ability of Sotorasib to inhibit the exchange of GDP for GTP on the KRAS G12C protein.[13]

Materials:

-

Recombinant KRAS G12C protein

-

Fluorescently labeled GDP (e.g., BODIPY-GDP)

-

Non-hydrolyzable GTP analog (e.g., GTPγS)

-

SOS1 (as the guanine nucleotide exchange factor, GEF)

-

Assay buffer

-

384-well plates

-

Sotorasib (or test compound)

Procedure:

-

In a 384-well plate, add KRAS G12C protein pre-loaded with fluorescent GDP.

-

Add Sotorasib or vehicle control (DMSO) at various concentrations and incubate to allow for compound binding.

-

Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTPγS.

-

Monitor the decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal over time as the fluorescent GDP is displaced by GTPγS.

-

Plot the rate of signal decrease against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Cell Viability Assay

This cell-based assay determines the concentration of Sotorasib that inhibits cell growth by 50% (IC50).[19]

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Control cell lines (KRAS wild-type or other mutations)

-

Cell culture medium and supplements

-

96-well plates

-

Sotorasib (or test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed KRAS G12C mutant cells and control cells in 96-well plates.

-

The following day, treat the cells with a serial dilution of Sotorasib.

-

Incubate the plates for 72 hours to allow for effects on cell proliferation.[19]

-

Add CellTiter-Glo® reagent to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells.[19]

-

Read the luminescence on a plate reader.

-

Normalize the signal to untreated controls and use the resulting dose-response curves to calculate IC50 values.[19]

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of a KRAS inhibitor.

Conclusion

The development of Sotorasib is a landmark achievement in oncology, providing a much-needed therapeutic option for patients with KRAS G12C-mutated cancers.[20] Its discovery, based on a deep understanding of the structural biology of the KRAS G12C mutant, has paved the way for a new class of targeted therapies. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to advance the field of precision oncology.

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncoprescribe.com [oncoprescribe.com]

- 6. ilcn.org [ilcn.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 12. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amgen.com [amgen.com]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. Sotorasib Demonstrates Clinical Benefit in Patients with NSCLC and KRASᴳ¹²ᶜ - Oncology Practice Management [oncpracticemanagement.com]

- 19. benchchem.com [benchchem.com]

- 20. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on Ibuprofen's Effects: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It details its effects on key signaling pathways, presents quantitative data on its enzymatic inhibition, and outlines standard experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

Ibuprofen exerts its primary analgesic, anti-inflammatory, and antipyretic effects through the non-selective, reversible inhibition of two cyclooxygenase (COX) isoforms: COX-1 and COX-2.[1][2][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various prostanoids including prostaglandins and thromboxanes.[1][3]

-

COX-1 is constitutively expressed in most tissues and plays a role in producing prostaglandins that protect the gastrointestinal lining and maintain platelet function.[4]

-

COX-2 is an inducible enzyme, with its expression being upregulated during inflammatory responses.[4]

The therapeutic effects of Ibuprofen are mainly derived from the inhibition of COX-2, which reduces the synthesis of prostaglandins that mediate inflammation, pain, and fever.[3][4][5] The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[4][5]

Ibuprofen is administered as a racemic mixture. The S-enantiomer is the more pharmacologically active form, demonstrating more potent inhibition of COX enzymes than the R-enantiomer.[1][3][6]

Signaling Pathway: The Arachidonic Acid Cascade

The primary signaling pathway affected by Ibuprofen is the arachidonic acid cascade. When cellular membranes are damaged, phospholipase A2 releases arachidonic acid.[1][6] The COX enzymes then catalyze the first committed step in the synthesis of prostanoids.[1][6] Ibuprofen acts by blocking the active site of both COX-1 and COX-2, preventing this conversion.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Ibuprofen against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to indicate the drug's selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Assay |

| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes |

| S-Ibuprofen | 2.1 | 1.6 | 1.31 | In-vitro Human Whole Blood Assay |

| R-Ibuprofen | 34.9 | >250 | >0.14 | In-vitro Human Whole Blood Assay |

Data sourced from studies using human peripheral monocytes and in-vitro human whole blood assays.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory and analgesic properties of Ibuprofen and its derivatives.

This assay provides a clinically relevant method for determining COX-1 and COX-2 inhibition.[8]

Objective: To determine the IC50 of Ibuprofen for COX-1 and COX-2 in a human whole blood matrix.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, during blood clotting.[6][8]

-

COX-2 Activity: Measured by prostaglandin E2 (PGE2) production after stimulating whole blood with lipopolysaccharide (LPS), which induces COX-2 expression.[7][8]

Methodology:

-

Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.

-

Compound Preparation: Prepare stock solutions of Ibuprofen in DMSO and make serial dilutions.

-

COX-1 Assay:

-

Aliquot 1 mL of whole blood into tubes containing various concentrations of Ibuprofen or vehicle (DMSO).

-

Incubate at 37°C for 60 minutes to allow for coagulation.

-

Centrifuge to separate serum.

-

Measure TXB2 concentration in the serum using an ELISA kit.

-

-

COX-2 Assay:

-

To heparinized whole blood, add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.

-

Immediately add various concentrations of Ibuprofen or vehicle.

-

Incubate at 37°C for 24 hours.

-

Centrifuge to separate plasma.

-

Measure PGE2 concentration in the plasma using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Ibuprofen concentration relative to the vehicle control.

-

Plot percentage inhibition against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

This is a standard in vivo model for evaluating the acute anti-inflammatory effects of compounds.[9][10]

Objective: To assess the ability of Ibuprofen to reduce acute inflammation in a rodent model.

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The reduction in paw volume after drug administration indicates anti-inflammatory activity.[9]

Methodology:

-

Animal Acclimatization: Acclimatize male Sprague Dawley or Wistar rats (180-220g) for at least one week.

-

Grouping: Divide animals into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (Ibuprofen, e.g., 100 mg/kg), and Test Groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[11]

-

Drug Administration: Administer the vehicle, Ibuprofen, or test compounds orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.[11]

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Analyze data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

-

References

- 1. ClinPGx [clinpgx.org]

- 2. news-medical.net [news-medical.net]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 5. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

In vitro characterization of Compound X

An In-Depth Technical Guide to the In Vitro Characterization of Kinase Inhibitor Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro characterization of Kinase Inhibitor Y, a novel small molecule inhibitor targeting a key kinase in a well-defined signaling pathway. The following sections detail the biochemical and cellular assays performed to determine the potency, selectivity, and mechanism of action of Kinase Inhibitor Y. All experimental protocols are described in detail, and the resulting data are summarized in tabular format for clarity and ease of comparison.

Biochemical Characterization

The initial in vitro characterization of Kinase Inhibitor Y focused on its direct interaction with the target kinase and its effect on enzymatic activity.

Kinase Binding Affinity

A binding assay was performed to determine the affinity of Kinase Inhibitor Y for its target kinase.

Experimental Protocol: Kinase Binding Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to measure the binding of Kinase Inhibitor Y to the target kinase. The assay is based on the competition between the inhibitor and a fluorescently labeled tracer for the kinase binding site.

-

Materials: Target Kinase, Lanthanide-labeled anti-tag antibody, fluorescently labeled tracer, Kinase Inhibitor Y.

-

Procedure:

-

A solution of the target kinase was incubated with varying concentrations of Kinase Inhibitor Y.

-

The fluorescently labeled tracer and the lanthanide-labeled antibody were added to the solution.

-

The mixture was incubated to allow for binding equilibrium to be reached.

-

The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

-

The data was normalized to the signal from a control with no inhibitor.

-

The dissociation constant (Kd) was determined by fitting the data to a one-site binding model.

-

Kinase Inhibition Assay

An in vitro kinase assay was conducted to measure the inhibitory potency of Kinase Inhibitor Y against its target.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A luminescence-based kinase assay was used to quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates a higher level of kinase activity and less inhibition.

-

Materials: Target Kinase, substrate peptide, ATP, Kinase Inhibitor Y, Kinase-Glo® Reagent.

-

Procedure:

-

The target kinase was incubated with its substrate peptide and varying concentrations of Kinase Inhibitor Y.

-

The kinase reaction was initiated by the addition of ATP.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The Kinase-Glo® reagent was added to stop the reaction and measure the remaining ATP.

-

Luminescence was measured using a plate reader.

-

The IC50 value was calculated by fitting the data to a four-parameter logistic curve.

-

Table 1: Biochemical Activity of Kinase Inhibitor Y

| Assay Type | Parameter | Value (nM) |

| Kinase Binding | Kd | 15 |

| Kinase Inhibition | IC50 | 50 |

Cellular Characterization

To understand the effects of Kinase Inhibitor Y in a more physiologically relevant context, a series of cell-based assays were performed.

Target Engagement in Cells

A cellular thermal shift assay (CETSA) was used to confirm that Kinase Inhibitor Y binds to its intended target within a cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding.

-

Materials: Cell line expressing the target kinase, Kinase Inhibitor Y, PBS, lysis buffer.

-

Procedure:

-

Cells were treated with either vehicle or Kinase Inhibitor Y.

-

The treated cells were heated to a range of temperatures.

-

The cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.

-

The amount of soluble target protein at each temperature was quantified by Western blot.

-

The melting temperature (Tm) was determined for both vehicle and inhibitor-treated cells.

-

Inhibition of Downstream Signaling

An assay was developed to measure the phosphorylation of a downstream substrate of the target kinase.

Experimental Protocol: Downstream Substrate Phosphorylation Assay

An ELISA-based assay was used to quantify the level of phosphorylation of a known downstream substrate.

-

Materials: Cell line, Kinase Inhibitor Y, growth factors, lysis buffer, primary antibody against the phosphorylated substrate, HRP-conjugated secondary antibody, substrate for HRP.

-

Procedure:

-

Cells were pre-treated with varying concentrations of Kinase Inhibitor Y.

-

The signaling pathway was stimulated with a growth factor.

-

The cells were lysed, and the lysate was added to an ELISA plate coated with a capture antibody for the substrate.

-

The plate was incubated with a primary antibody specific for the phosphorylated form of the substrate.

-

An HRP-conjugated secondary antibody was added, followed by the HRP substrate.

-

The absorbance was measured, and the IC50 value was calculated.

-

Table 2: Cellular Activity of Kinase Inhibitor Y

| Assay Type | Parameter | Value (nM) |

| Target Engagement (CETSA) | ΔTm (°C) | +5.2 |

| Downstream Substrate Phosphorylation | IC50 | 250 |

Selectivity Profiling

To assess the selectivity of Kinase Inhibitor Y, a broad panel of kinases was screened.

Kinase Selectivity Panel

Kinase Inhibitor Y was tested against a panel of over 300 human kinases to determine its off-target activities.

Experimental Protocol: Kinase Selectivity Panel

A competitive binding assay was used to assess the binding of Kinase Inhibitor Y to a large panel of kinases.

-

Procedure:

-

Kinase Inhibitor Y was tested at a fixed concentration against the kinase panel.

-

The percent inhibition was calculated for each kinase.

-

For any kinases showing significant inhibition, a full IC50 curve was generated.

-

Table 3: Selectivity Profile of Kinase Inhibitor Y (Top 5 Hits)

| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) |

| Target Kinase | 98% | 50 |

| Kinase A | 75% | 1,500 |

| Kinase B | 52% | 8,000 |

| Kinase C | 30% | >10,000 |

| Kinase D | 15% | >10,000 |

Visual Representations

Signaling Pathway of Target Kinase

Caption: Simplified signaling pathway illustrating the point of intervention for Kinase Inhibitor Y.

Experimental Workflow for Cellular Assays

Caption: General workflow for the cell-based characterization of Kinase Inhibitor Y.

Conclusion

The in vitro data presented in this document demonstrate that Kinase Inhibitor Y is a potent and selective inhibitor of its target kinase. It effectively engages its target in a cellular context and inhibits downstream signaling. The selectivity profile is favorable, with significantly lower potency against other kinases. These findings support the further development of Kinase Inhibitor Y as a potential therapeutic agent.

In Vivo Preclinical Profile of Compound X: A Technical Guide

Introduction

Compound X is a novel, orally bioavailable small molecule inhibitor of the XYZ Kinase, a critical node in oncogenic signaling pathways. Dysregulation of the XYZ Kinase is implicated in the pathogenesis of various solid tumors. This document provides a comprehensive summary of the pivotal in vivo studies conducted in relevant animal models to characterize the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of Compound X, supporting its advancement into further clinical development.

Pharmacokinetic Profile

Pharmacokinetic (PK) parameters of Compound X were evaluated in both mice and rats following intravenous (IV) and oral (PO) administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Pharmacokinetic Data

The following tables summarize the key PK parameters determined in preclinical species.

Table 1: Pharmacokinetic Parameters of Compound X in CD-1 Mice

| Parameter | 2 mg/kg IV | 10 mg/kg PO |

|---|---|---|

| T½ (h) | 3.1 ± 0.4 | 4.5 ± 0.7 |

| Cmax (ng/mL) | 850 ± 110 | 450 ± 95 |

| Tmax (h) | 0.25 | 1.0 |

| AUC₀-inf (ng·h/mL) | 1275 ± 210 | 2300 ± 350 |

| CL (mL/min/kg) | 26.1 ± 3.8 | - |

| Vss (L/kg) | 7.5 ± 1.1 | - |

| Oral Bioavailability (F%) | - | 72% |

Table 2: Pharmacokinetic Parameters of Compound X in Sprague-Dawley Rats

| Parameter | 1 mg/kg IV | 5 mg/kg PO |

|---|---|---|

| T½ (h) | 4.2 ± 0.6 | 5.8 ± 0.9 |

| Cmax (ng/mL) | 520 ± 88 | 310 ± 62 |

| Tmax (h) | 0.25 | 1.5 |

| AUC₀-inf (ng·h/mL) | 980 ± 155 | 2150 ± 410 |

| CL (mL/min/kg) | 17.0 ± 2.5 | - |

| Vss (L/kg) | 6.1 ± 0.9 | - |

| Oral Bioavailability (F%) | - | 88% |

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Model: Male CD-1 mice (n=3 per group), aged 8-10 weeks.

-

Housing: Standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): A single 2 mg/kg dose of Compound X, formulated in 5% DMSO, 10% Solutol HS 15, and 85% saline, was administered via the tail vein.

-

Oral (PO): A single 10 mg/kg dose of Compound X, formulated in 0.5% methylcellulose, was administered by oral gavage.

-

-

Sample Collection: Blood samples (~50 µL) were collected from the saphenous vein into EDTA-coated capillaries at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Bioanalysis: Plasma was separated by centrifugation (2000 x g for 10 min at 4°C). Compound X concentrations were quantified using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

In Vivo Efficacy Studies

The anti-tumor efficacy of Compound X was evaluated in a human colorectal cancer (HCT116) xenograft model in athymic nude mice.

Workflow for Efficacy Evaluation

Caption: Workflow for the HCT116 xenograft efficacy study.

Quantitative Efficacy Data

Table 3: Anti-Tumor Efficacy of Compound X in the HCT116 Xenograft Model

| Treatment Group (PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI%) | Mean Final Body Weight Change (%) ± SEM |

|---|---|---|---|

| Vehicle | 1450 ± 180 | - | +5.2 ± 1.5 |

| Compound X (10 mg/kg) | 710 ± 115 | 51% | +4.8 ± 1.8 |

| Compound X (30 mg/kg) | 290 ± 75 | 80% | +3.5 ± 2.1 |

Experimental Protocol: HCT116 Xenograft Study

-

Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks.

-

Cell Line: HCT116 human colorectal carcinoma cells.

-

Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of Matrigel/PBS (1:1) were injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=8 per group). Dosing was initiated with either vehicle (0.5% methylcellulose) or Compound X (10 and 30 mg/kg) administered once daily (QD) by oral gavage for 21 consecutive days.

-

Efficacy Endpoints: Tumor dimensions were measured twice weekly with digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2. Body weight was monitored as a measure of general toxicity.

-

Statistical Analysis: Differences in tumor volume between groups were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.

Signaling Pathway Modulation

Compound X is designed to inhibit the XYZ Kinase, thereby blocking downstream signal transduction responsible for cell proliferation and survival.

Caption: Proposed signaling pathway inhibition by Compound X.

Preclinical Safety and Tolerability

A 7-day repeat-dose toxicity study was conducted in rats to assess the safety profile of Compound X.

Logical Framework for Safety Assessment

Caption: Logical workflow for the 7-day rat toxicology study.

Key Toxicology Findings

Table 4: Summary of 7-Day Repeat-Dose Toxicity Study in Sprague-Dawley Rats

| Finding | Vehicle | 20 mg/kg/day | 60 mg/kg/day | 200 mg/kg/day |

|---|---|---|---|---|

| Mortality | 0/10 | 0/10 | 0/10 | 0/10 |

| Mean Body Weight Change | +25g | +23g | +18g | +5g |

| Key Clinical Chemistry | ||||

| ALT (U/L) | 35 ± 8 | 40 ± 10 | 75 ± 15* | 150 ± 30** |

| AST (U/L) | 80 ± 15 | 85 ± 20 | 140 ± 25* | 280 ± 50** |

| Key Histopathology | ||||

| Liver | No findings | No findings | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy |

| Conclusion | No adverse effects | NOAEL | Minor, reversible liver effects | Dose-limiting toxicity observed |

*p < 0.05, *p < 0.01 vs. Vehicle

Experimental Protocol: 7-Day Rat Toxicology Study

-

Animal Model: Sprague-Dawley rats (5/sex/group), aged 7-9 weeks.

-

Dosing: Compound X was administered once daily by oral gavage for 7 consecutive days at doses of 0, 20, 60, and 200 mg/kg. The vehicle was 0.5% methylcellulose.

-

In-life Observations: Cageside clinical observations were performed twice daily. Body weights and food consumption were recorded daily.

-

Terminal Procedures: On Day 8, animals were euthanized. Blood was collected for hematology and clinical chemistry analysis. A full necropsy was performed, and key organs were collected, weighed, and preserved for histopathological examination.

-

Data Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) was determined based on the collective analysis of all study endpoints.

Compound X's role in cellular pathways

An In-depth Technical Guide to the Cellular Activity of Compound X

Abstract

Compound X is a novel, potent, and highly selective small molecule inhibitor of the mTORC1 kinase, a central regulator of cellular growth, proliferation, and metabolism. This document provides a comprehensive overview of the mechanism of action of Compound X, its effects on downstream signaling pathways, and detailed protocols for key experimental validations. The data presented herein demonstrate that Compound X effectively suppresses mTORC1 activity, leading to the inhibition of cancer cell proliferation and the induction of autophagy. These findings underscore the therapeutic potential of Compound X in oncology and other diseases characterized by aberrant mTORC1 signaling.

Mechanism of Action: Targeting the mTORC1 Pathway

Compound X functions as an ATP-competitive inhibitor of the mTOR kinase domain within the mTORC1 complex. By occupying the ATP-binding pocket, it prevents the phosphorylation of key downstream substrates, effectively blocking the transmission of growth and proliferation signals. The PI3K/Akt/mTOR pathway is a critical signaling cascade that integrates a variety of extracellular and intracellular signals to control cell fate. Compound X's specific inhibition of mTORC1 provides a targeted approach to modulate this pathway.

Caption: The mTORC1 signaling pathway and the inhibitory action of Compound X.

Quantitative Analysis of Compound X Activity

The efficacy of Compound X was evaluated through a series of in vitro assays to determine its inhibitory concentration, binding affinity, and impact on downstream cellular processes. The results, summarized below, highlight the compound's potent and specific activity.

| Parameter | Value | Cell Line | Description |

| IC50 (mTOR Kinase) | 12.5 nM | N/A | Half-maximal inhibitory concentration against isolated mTOR kinase. |

| Binding Affinity (Kd) | 4.8 nM | N/A | Equilibrium dissociation constant for binding to the mTOR kinase domain. |

| p-S6K Inhibition | 88% reduction | HEK293T | Reduction in phosphorylated S6K1 (Thr389) after 2h treatment with 100 nM Compound X. |

| LC3-II/LC3-I Ratio | 4.2-fold increase | HeLa | Increase in the ratio of autophagosome-associated LC3-II to cytosolic LC3-I after 6h treatment with 100 nM Compound X. |

| Cell Viability (GI50) | 50 nM | MCF-7 | Concentration causing 50% growth inhibition after 72h treatment. |

Experimental Protocols

In Vitro mTOR Kinase Assay

-

Objective: To determine the IC50 of Compound X against mTOR kinase.

-

Methodology: A Lanthascreen™ Eu Kinase Binding Assay was employed. Recombinant human mTOR catalytic domain was incubated with an Alexa Fluor™ 647-labeled ATP competitive tracer and a europium-labeled anti-His tag antibody. Compound X was added in a 12-point serial dilution. The reaction was incubated for 60 minutes at room temperature.

-

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a microplate reader. The signal is inversely proportional to the amount of tracer displaced by Compound X.

-

Data Analysis: The raw data were normalized and fitted to a four-parameter logistic curve to calculate the IC50 value.

Western Blotting for Downstream Substrate Phosphorylation

-

Objective: To quantify the effect of Compound X on the phosphorylation of mTORC1 substrates (S6K1) and markers of autophagy (LC3).

-

Methodology:

-

Cell Culture and Treatment: HeLa or HEK293T cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with either DMSO (vehicle) or 100 nM Compound X for the specified duration (2h for p-S6K, 6h for LC3).

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: 20 µg of total protein per lane was resolved on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-LC3B, anti-GAPDH). Following washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Detection: The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was performed to quantify band intensity.

-

Caption: A generalized workflow for Western blot analysis.

Conclusion

Compound X demonstrates potent and selective inhibition of the mTORC1 signaling pathway. The comprehensive data presented in this guide, from direct kinase inhibition to downstream cellular effects, validate its mechanism of action. The detailed experimental protocols provided serve as a foundation for further investigation and application of this compound in preclinical research. With its ability to suppress cell proliferation and induce autophagy, Compound X represents a promising candidate for therapeutic development in oncology and related fields.

An In-depth Technical Guide on the Early-Stage Toxicity Findings of Compound X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage toxicological findings for Compound X, a novel small molecule inhibitor. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential toxicological liabilities of this compound and to provide detailed methodologies for the key experiments conducted.

Mechanism of Action

Compound X is a novel small molecule inhibitor with significant potential in preclinical research, particularly in oncology.[1] It is hypothesized to be an inhibitor of the "Kinase Signaling Pathway," which is often dysregulated in various diseases.[1] The mechanism involves the direct binding of Compound X to the ATP-binding pocket of "Kinase A," which prevents the phosphorylation of its downstream substrate, "Protein B."[1] This inhibition can lead to cell cycle arrest and apoptosis in susceptible cell lines.[1]

In Vitro Toxicity

Cytotoxicity Screening

The half-maximal inhibitory concentration (IC50) of Compound X was determined in various cancer and normal cell lines using an MTT assay.[2] The results indicate a therapeutic window, with higher potency observed in cancer cell lines compared to normal cell lines.[2]

| Cell Line | Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.8 |

| HepG2 | Liver Cancer | 22.5 |

| A549 | Lung Cancer | 35.2 |

| MCF-7 | Breast Cancer | 18.9 |

| HEK293 | Normal Kidney | > 100 |

| HFF | Normal Fibroblast | > 100 |

| Data is hypothetical and for illustrative purposes. |

Mechanistic Cytotoxicity

Further investigations into the mechanism of cytotoxicity revealed that Compound X induces apoptosis, oxidative stress, and necroptosis.[3]

| Treatment Group | Relative Fluorescence Units (RFU) for ROS | % Reduction in ROS |

| Vehicle Control | 100 | - |

| Compound X (10 µM) | 450 | - |

| Compound X + 1 mM NAC | 150 | 66.7% |

| Data is hypothetical and for illustrative purposes, demonstrating the effect of antioxidants on Compound X-induced ROS production.[3] |

| Treatment Group | % Cell Viability |

| Vehicle Control | 100% |

| Compound X (10 µM) | 45% |

| Compound X + 30 µM Necrostatin-1 | 85% |

| Data is hypothetical and for illustrative purposes, showing the effect of a necroptosis inhibitor on Compound X cytotoxicity.[3] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

-

Cell Seeding: Cells are seeded at an optimal density in a 96-well plate and allowed to adhere overnight.[4]

-

Compound Treatment: Serial dilutions of Compound X are prepared in the culture medium. The old medium is removed from the cells, and the compound dilutions are added.[4] A vehicle-only control is included.[2]

-

Incubation: The plate is incubated for a desired time period (e.g., 24, 48, or 72 hours) at 37°C.[4]

-

MTT Addition: 10 µL of MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.[4]

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: The absorbance is read at 570 nm using a microplate reader.[4]

-

Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[4]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3]

-

Cell Treatment: Cells are seeded and treated with Compound X for the desired time, including positive and negative controls.[3]

-

Cell Harvesting: Both adherent and floating cells are harvested and washed twice with cold PBS.[3]

-

Staining: Cells are resuspended in 1X Annexin V binding buffer, and fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added.[3]

-

Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.[3]

-

Analysis: The cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative.[3]

In Vivo Toxicity

Acute and Subchronic Toxicity

In vivo studies were conducted in rats to assess the toxicity of Compound X.[5] The LD50 was determined to be 500 mg/kg via oral administration, indicating moderate toxicity.[5] A 28-day subchronic toxicity study revealed that Compound X caused significant changes in body weight, organ weight, and serum biochemistry, which are indicative of liver and kidney toxicity.[5]

| Route of Administration | Species | LD50 |

| Oral | Rat | 500 mg/kg |

| Dermal | Rat | > 2000 mg/kg |

| Intravenous | Rat | 75 mg/kg |

| Data is hypothetical and for illustrative purposes.[5][6] |

Experimental Protocols

-

Animal Model: Sprague Dawley rats are typically used.

-

Dosing: A single dose of Compound X is administered to the rats.[5]

-

Observation: The animals are observed for behavior and survival over a period of 14 days.[5]

-

Endpoint: The LD50, the dose that causes mortality in 50% of the test group, is determined.[6]

-

Animal Model: Sprague Dawley rats.

-

Dosing: Compound X is administered orally to the rats daily for 28 days.[5]

-

Parameters Assessed: Various physiological and biochemical parameters are monitored, including body weight, organ weight, and serum biochemistry.[5]

-

Histopathology: At the end of the study, organs are examined for any pathological changes.

Genotoxicity

Genotoxicity assays are conducted to determine if a compound can cause damage to genetic material.[7]

| Assay | Result |

| Ames Test (in vitro) | Negative |

| Micronucleus Test (in vitro) | Positive |

| Chromosomal Aberration (in vivo) | To be determined |

| Data is hypothetical and for illustrative purposes.[7][8] |

Pharmacokinetics (PK)

Understanding the pharmacokinetic profile of a compound is crucial in interpreting toxicology data.

| Parameter | Value |

| Half-life (t1/2) | 6.8 hours |

| Clearance (Cl) | 0.5 L/hr/kg |

| Volume of Distribution (Vd) | 4.2 L/kg |

| Data is hypothetical and for illustrative purposes and would be determined through in vivo studies.[9][10] |

Conclusion

The early-stage toxicity assessment of Compound X indicates a promising therapeutic window, with selective cytotoxicity towards cancer cells in vitro. In vivo studies in rats suggest moderate acute oral toxicity, with the liver and kidneys identified as potential target organs for toxicity in subchronic studies. Further investigation into the positive in vitro micronucleus result is warranted. These findings are crucial for guiding further preclinical development and for designing future safety and efficacy studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 7. google.com [google.com]

- 8. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 9. Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Structure-Activity Relationship (SAR) Studies of Ibrutinib, a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for Ibrutinib (Compound X), a first-in-class, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK). Ibrutinib has transformed the treatment landscape for several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3][4] Understanding its SAR is critical for the rational design of next-generation BTK inhibitors with improved potency, selectivity, and safety profiles.

Introduction: Mechanism of Action

Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[5][6] This covalent bond blocks the kinase's activity, thereby inhibiting the B-cell receptor (BCR) signaling pathway.[5][6][7] This pathway is crucial for the proliferation, survival, and trafficking of malignant B-cells.[2][5][6] Disruption of this signaling cascade leads to decreased B-cell activation, induction of apoptosis (programmed cell death), and inhibition of cell migration and adhesion.[2][5][6]

Core Scaffold and Key Pharmacophoric Elements

The chemical structure of Ibrutinib can be dissected into three key components, each playing a vital role in its interaction with the BTK enzyme. The SAR exploration during its discovery focused on systematically modifying these regions to optimize potency and selectivity.

-

A. Warhead Group: An acrylamide moiety that acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys481 in the ATP-binding pocket of BTK.[5]

-

B. Hinge-Binding Moiety: A pyrazolo[3,4-d]pyrimidine core that forms crucial hydrogen bonds with the hinge region of the kinase (specifically residues E475 and M477), anchoring the inhibitor in the active site.[8]

-

C. Phenyl-Phenoxy Group: A solvent-exposed moiety that contributes to the overall binding affinity and can be modified to fine-tune physicochemical properties and selectivity.

Below is a logical diagram illustrating the key components of the Ibrutinib scaffold and their functions.

Caption: Key pharmacophoric elements of the Ibrutinib scaffold.

Quantitative Structure-Activity Relationship Data

The development of Ibrutinib involved extensive modification of its core structure to enhance BTK inhibition while minimizing off-target effects.[9] Off-target inhibition of other kinases, such as EGFR, ITK, and TEC, is believed to contribute to some of Ibrutinib's side effects.[8][9][10] The following tables summarize key SAR findings from published medicinal chemistry efforts.

Table 1: Modification of the Acrylamide Warhead

| Compound | Warhead Modification | BTK IC₅₀ (nM) | Rationale for Modification |

| Ibrutinib | Acrylamide | 0.5 | Potent Michael acceptor for covalent bonding.[5] |

| Analog 1 | Propiolamide | ~5.0 | Less reactive electrophile, reduced potency. |

| Analog 2 | Saturated (Propanamide) | >1000 | Removal of Michael acceptor abolishes covalent binding and potency. |

| Analog 3 | Butynamide (Acalabrutinib) | ~3.0 | Different geometry and reactivity, improved selectivity.[8] |

Table 2: Modification of the Phenyl-Phenoxy Group

| Compound | R¹ Group (Phenoxy Replacement) | BTK IC₅₀ (nM) | Kinase Selectivity Profile |

| Ibrutinib | 4-phenoxyphenyl | 0.5 | Potent, but with off-target activity on EGFR, ITK, TEC, JAK3.[5][8] |

| Analog 4 | Phenyl | 2.1 | Reduced potency, slight change in selectivity. |

| Analog 5 | 4-morpholinophenyl | 1.5 | Maintained potency, improved physicochemical properties. |

| Analog 6 | 4-(pyridin-2-yl)phenyl | 0.9 | Maintained potency, altered selectivity profile. |

| Compound 2 | 2-methyl-4-phenoxyphenyl | 0.9 | Similar potency, significantly improved selectivity over ITK, EGFR, JAK3.[11] |

| Compound 3 | 2,6-dimethyl-4-phenoxyphenyl | 12.8 | Reduced potency, but dramatic increase in selectivity.[11] |

Note: IC₅₀ values are approximate and compiled from various literature sources for comparative purposes. Assay conditions can influence absolute values.[12]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible SAR data.

4.1. Biochemical BTK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit BTK's enzymatic activity.

-

Objective: To determine the IC₅₀ value of test compounds against purified BTK enzyme.

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by BTK. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate. This results in a FRET signal, which is diminished in the presence of an inhibitor.

-

Methodology:

-

Recombinant human BTK enzyme is pre-incubated with serially diluted test compounds (e.g., Ibrutinib) in an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT) for 60 minutes at room temperature to allow for covalent bond formation.

-

The kinase reaction is initiated by adding a mixture of ATP (at or near the Km concentration) and the biotinylated peptide substrate.

-

The reaction is allowed to proceed for 1-2 hours at 30°C.

-

The reaction is stopped by the addition of EDTA.

-

TR-FRET detection reagents (europium-labeled antibody and streptavidin-APC) are added, and the plate is incubated for 1 hour.

-

The fluorescence is read on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

4.2. Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the inhibitor's ability to block BTK activity within a cellular context.

-

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a relevant B-cell line (e.g., Ramos).

-

Principle: Active BTK undergoes autophosphorylation. An inhibitor will reduce the level of phosphorylated BTK (pBTK), which can be detected using a specific antibody.

-

Methodology:

-

Ramos cells are cultured and seeded in 6-well plates.

-

Cells are treated with various concentrations of the test compound for 2-4 hours.

-

The B-cell receptor pathway is stimulated by adding anti-IgM antibody for 10 minutes to induce BTK activation.

-

Cells are harvested, lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against pBTK (Tyr223) and total BTK (as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified to determine the reduction in pBTK relative to total BTK.

-

Below is a diagram of the general experimental workflow for SAR studies.

Caption: General workflow for a structure-activity relationship study.

Signaling Pathway Context

Ibrutinib exerts its effect by inhibiting BTK, a critical node in the B-cell receptor (BCR) signaling pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.[5][13]

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing Ibrutinib's point of intervention.

Conclusion

The structure-activity relationship of Ibrutinib is well-defined, highlighting the essentiality of the acrylamide warhead for covalent inhibition, the pyrazolopyrimidine core for hinge-region anchoring, and the solvent-exposed phenyl-phenoxy tail for modulating potency and selectivity. The data clearly indicates that while the core scaffold is highly optimized for BTK potency, the solvent-exposed region offers a fertile ground for modifications aimed at improving the kinase selectivity profile. These insights are invaluable for the ongoing development of second and third-generation BTK inhibitors, aiming to retain high efficacy while minimizing off-target effects and overcoming potential resistance mechanisms.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Ibrutinib - Wikipedia [en.wikipedia.org]

- 3. journals.plos.org [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of Compound X

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Compound X (Ibuprofen)

Introduction

This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Compound X (Ibuprofen), a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is recognized for its analgesic, anti-inflammatory, and antipyretic effects.[1][2] This document details its mechanism of action, metabolic pathways, and key quantitative parameters, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development professionals.

Pharmacodynamics

The therapeutic effects of Ibuprofen are primarily attributable to its inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds that mediate pain, inflammation, and fever.[1][3]

Mechanism of Action

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][4] These enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[1][3]

-

Inhibition of COX-2: This action is responsible for the analgesic, antipyretic, and anti-inflammatory effects of Ibuprofen, as it decreases the synthesis of prostaglandins that mediate inflammation, pain, and fever.[1][3]

-

Inhibition of COX-1: The inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, particularly in the gastrointestinal tract.[1][3]

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers.[5][6] The (S)-enantiomer is considered the more pharmacologically active form, exhibiting greater potency in inhibiting COX enzymes.[7] The (R)-enantiomer undergoes extensive in-vivo conversion to the active (S)-enantiomer.[6]

Signaling Pathway

Ibuprofen exerts its effects by intercepting the arachidonic acid cascade. By blocking COX-1 and COX-2, it prevents the synthesis of prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TxA2), which are key mediators of inflammation, pain, and fever.[4][7]

Quantitative Pharmacodynamic Data

The inhibitory potency of Ibuprofen is quantified by its IC50 values against the COX isoforms.

| Parameter | Target | Value (S-Ibuprofen) |

| IC50 | COX-1 | 2.1 µmol/L |

| IC50 | COX-2 | 1.6 µmol/L |

(Data sourced from an in-vitro human whole-blood assay)[7]

Pharmacokinetics

The pharmacokinetic profile of Ibuprofen describes its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics are generally described by a two-compartment open model.[8]

ADME Profile

-

Absorption: Ibuprofen is rapidly and almost completely absorbed following oral administration.[5][9] Its bioavailability is estimated to be between 80% and 100%.[1] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours after ingestion.[1] While administration with food may delay the time to peak concentration, it does not significantly affect the overall extent of absorption.[9]

-

Distribution: Ibuprofen is highly bound to plasma proteins, primarily albumin, with protein binding exceeding 98-99% at therapeutic concentrations.[1][5][9]

-

Metabolism: Ibuprofen undergoes extensive hepatic metabolism, with very little of the drug excreted unchanged.[7] The primary metabolic pathway is oxidation, mediated mainly by the cytochrome P450 enzymes CYP2C9 and CYP2C8.[5][9] The major metabolites are inactive and include hydroxylated and carboxylated compounds.[1][9] A key metabolic feature is the unidirectional chiral inversion of the less active (R)-ibuprofen to the pharmacologically active (S)-ibuprofen, with an estimated 50-65% of the (R)-enantiomer undergoing this conversion.[5]

-

Excretion: The metabolites of Ibuprofen are primarily eliminated through the kidneys.[9] Over 95% of an administered dose is excreted in the urine as metabolites or their conjugates within 24 hours.[1]

Summary of Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability (Oral) | 80 - 100%[1] |

| Time to Peak (Tmax) | 1 - 2 hours[1] |

| Plasma Protein Binding | >98%[1][5] |

| Elimination Half-Life (t½) | 2 - 4 hours[1] |

| Primary Metabolism | Hepatic (CYP2C9, CYP2C8)[5][9] |

| Primary Excretion Route | Renal (>95% as metabolites)[1] |

Dose-Response Relationship

Studies have demonstrated a positive analgesic dose-response relationship for Ibuprofen. In trials involving patients after third molar surgery, doses of 50 mg, 100 mg, 200 mg, and 400 mg were evaluated. While significant pain relief was observed even at the 50 mg dose, the 400 mg dose provided the maximum pain relief and the longest duration of effect.[10][11] A meta-analysis of direct comparison trials showed that 400 mg of ibuprofen was statistically superior to 200 mg.[12] However, in patients with rheumatoid arthritis, increasing the daily dosage from 1600 mg to 2400 mg produced no overall increase in clinical response, suggesting a potential ceiling effect at higher doses for certain conditions.[13]

| Dose Comparison | Patient Population | Outcome |

| 50, 100, 200, 400 mg | Post-surgical dental pain | Positive dose-response; 400 mg showed maximum efficacy and duration.[10] |

| 200 mg vs. 400 mg | Acute pain | 400 mg demonstrated statistically superior pain relief over 200 mg.[12] |

| 1600 mg/day vs. 2400 mg/day | Rheumatoid Arthritis | No significant additional clinical benefit at the higher dose.[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic and pharmacodynamic parameters.

Protocol: Bioavailability and Pharmacokinetic Analysis

This protocol outlines a standard method for determining the pharmacokinetic profile of an oral Ibuprofen formulation in healthy human subjects.[14][15][16]

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent. Subjects should undergo a health screening and abstain from other medications for a specified period before the study.[15]

-

Study Design: Employ a randomized, single-dose, two-way crossover study design with a washout period of at least 7 days.[15]

-

Drug Administration: Following an overnight fast, administer a single oral dose of Ibuprofen (e.g., 400 mg).[15]

-

Blood Sampling: Collect venous blood samples into K3EDTA tubes at predefined time points: pre-dose (0 hour), and then frequently for the first few hours (e.g., 0.25, 0.5, 1, 1.5, 2 hours) and then at longer intervals up to 12 or 24 hours post-dose.[14][15]

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -70°C or -80°C until analysis.[14][16]

-

Bioanalytical Method: Quantify Ibuprofen concentrations in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using noncompartmental analysis.[16]

Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to determine the IC50 of Ibuprofen against COX-1 and COX-2 enzymes.[17][18][19]

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing cofactors such as L-epinephrine, reduced glutathione, and hematin.[18]

-

Incubation: Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of Ibuprofen or a vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Quantification of Prostaglandin: After a set reaction time, terminate the reaction. Measure the amount of Prostaglandin E2 (PGE2) produced using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a radiochemical assay that tracks the conversion of radiolabeled arachidonic acid.[18][20]

-

Data Analysis: Plot the percentage of inhibition of PGE2 synthesis against the logarithm of Ibuprofen concentration. Calculate the IC50 value, which is the concentration of Ibuprofen required to inhibit 50% of the COX enzyme activity, using non-linear regression analysis.

Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the acute anti-inflammatory activity of NSAIDs.[21][22][23]

-

Animals: Use adult rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing 150-200g.

-

Grouping: Divide the animals into groups: a control group (vehicle only), a standard group (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of Ibuprofen).

-

Drug Administration: Administer the vehicle, standard drug, or Ibuprofen orally or intraperitoneally, typically 1 hour before inducing inflammation.

-

Induction of Edema: Inject a 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the drug-treated groups compared to the control group. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).

Conclusion

Compound X (Ibuprofen) is a non-selective COX inhibitor with well-characterized pharmacodynamic and pharmacokinetic profiles. It is rapidly absorbed, highly protein-bound, and extensively metabolized in the liver before being excreted by the kidneys. Its analgesic, anti-inflammatory, and antipyretic effects are directly related to the inhibition of prostaglandin synthesis, and it exhibits a clear dose-response relationship for analgesia. The established experimental protocols provide a robust framework for the continued investigation and development of NSAIDs.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. news-medical.net [news-medical.net]

- 4. ClinPGx [clinpgx.org]

- 5. ClinPGx [clinpgx.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Analgesic dose-response relationship of ibuprofen 50, 100, 200, and 400 mg after surgical removal of third molars: a single-dose, randomized, placebo-controlled, and double-blind study of 304 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Dose–response in direct comparisons of different doses of aspirin, ibuprofen and paracetamol (acetaminophen) in analgesic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-response study with ibuprofen in rheumatoid arthritis: clinical and pharmacokinetic findings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Pharmacokinetic and bioequivalence studies of ibuprofen suspension after a single-dose administration in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 21. ijpras.com [ijpras.com]

- 22. ijpsr.com [ijpsr.com]

- 23. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]

Methodological & Application

Application Notes: The Use of U0126, a MEK1/2 Inhibitor, in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

U0126 is a potent, selective, and non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2.[1][2] It functions by inhibiting the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][4] Dysregulation of this pathway is a common feature in many human diseases, particularly cancer.[1]

U0126 is widely used as a research tool to investigate the physiological and pathological roles of the MEK/ERK pathway.[5] Its high selectivity for MEK1 and MEK2, with little to no effect on other kinases like PKC, Raf, JNK, or p38, makes it a valuable reagent for dissecting specific signaling events.[2][6] These notes provide detailed protocols for the preparation and use of U0126 in common cell culture applications.

Properties and Handling

Proper handling and storage of U0126 are critical for maintaining its activity and ensuring experimental reproducibility.

Table 1: Physical and Chemical Properties of U0126

| Property | Value | References |

| Molecular Formula | C₁₈H₁₆N₆S₂ | [6][7] |

| Molecular Weight | 380.48 g/mol | [2][6] |

| CAS Number | 109511-58-2 | [6][7] |

| Appearance | Crystalline solid | [4] |

| Solubility | Soluble in DMSO up to 100 mM | [2][6] |

| Storage (Solid) | Desiccate at +4°C | [2][6] |

| Storage (Solution) | Aliquot and store at -20°C for up to 3 months | [7][8] |

Stock Solution Preparation (10 mM):

-

To prepare a 10 mM stock solution, dissolve 1 mg of U0126 in 263 µL of DMSO.[2] Alternatively, 5 mg can be dissolved in 1.31 mL of DMSO.[8]

-

Vortex vigorously to ensure the compound is fully dissolved.[9]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8]

-

Store aliquots at -20°C. It is recommended to use solutions within 3 months.[8]

Experimental Protocols

Protocol 1: Inhibition of ERK1/2 Phosphorylation by Western Blot

This protocol details the use of U0126 to inhibit growth factor-induced ERK1/2 phosphorylation, a key indicator of MEK1/2 pathway inhibition.

A. Materials

-

Cells of interest (e.g., NIH-3T3, HeLa, PC12)

-

U0126 (10 mM stock in DMSO)

-

Complete and serum-free culture media

-

Growth factor/stimulant (e.g., EGF, FGF, serum)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA kit)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.[7]

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

B. Method

-

Cell Culture: Plate cells in 6-well plates to achieve 70-80% confluency at the time of the experiment.[7]

-

Serum Starvation: To reduce basal ERK activation, replace the complete medium with serum-free medium and incubate for 12-16 hours.[7][10]

-

U0126 Pre-treatment: Prepare working concentrations of U0126 in serum-free medium. A typical starting concentration is 10 µM.[8] Treat cells with U0126 or a vehicle control (DMSO) for 1-2 hours at 37°C.[7][8]

-

Cell Stimulation: After pre-treatment, add the desired agonist (e.g., 20% serum, 100 ng/mL FGF) directly to the medium for a short duration (typically 5-15 minutes) to induce ERK phosphorylation.[7][8]

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]

-

Protein Quantification: Centrifuge lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration.[7]

-

Western Blotting: a. Normalize protein samples (20-30 µg per lane) and separate by SDS-PAGE. b. Transfer proteins to a membrane and block for 1 hour at room temperature.[7] c. Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C. d. Wash and incubate with HRP-conjugated secondary antibody for 1-2 hours.[7] e. Visualize bands using a chemiluminescent substrate. f. To confirm equal protein loading, strip the membrane and re-probe for total ERK1/2 and a loading control like β-actin.[11]

C. Expected Outcome Cells pre-treated with U0126 should show a significant reduction in the level of phosphorylated ERK1/2 upon stimulation compared to the vehicle-treated control.[12] Total ERK1/2 levels should remain unchanged across all conditions.[9]

Protocol 2: Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of MEK/ERK pathway inhibition by U0126 on cell proliferation.

A. Materials

-

Cells of interest

-

U0126 (10 mM stock in DMSO)

-

Complete culture medium

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

B. Method

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.[7]

-

U0126 Treatment: Prepare serial dilutions of U0126 in complete medium. Common concentrations range from 1 µM to 50 µM.[7] Remove the old medium and add 100 µL of the U0126 dilutions or vehicle control to the wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Presentation

Quantitative data from experiments using U0126 should be clearly summarized.

Table 2: Reported IC₅₀ Values of U0126

The IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

| Target | IC₅₀ (nM) | Assay Type | References |

| MEK1 | 72 | Cell-free | [10][13][14] |

| MEK2 | 58 | Cell-free | [10][13][14] |

Table 3: Recommended Working Concentrations for U0126

| Application | Cell Type | Concentration Range | Treatment Time | References |

| ERK1/2 Phosphorylation Inhibition | NIH-3T3, PC12, Jurkat | 10 - 20 µM | 1 - 2 hours | [7][9] |

| Cell Proliferation / Viability Assay | HCT116, MDA-MB-231 | 1 - 50 µM | 24 - 72 hours | [7][15] |

| Gene Expression (qPCR) | Various | 10 µM | 6 - 24 hours | [16] |

| Stem Cell Differentiation | Human Pluripotent Stem Cells | 5 - 10 µM | Days | [2][6] |

Visualizations

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling cascade and the inhibitory action of U0126 on MEK1/2.

Experimental Workflow Diagram

References

- 1. invivogen.com [invivogen.com]

- 2. U0126 | MAP Kinase (MKK, MEK) Inhibitor | Tocris Bioscience [tocris.com]

- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEK Inhibitor U0126 Protocol [promega.sg]

- 6. rndsystems.com [rndsystems.com]

- 7. benchchem.com [benchchem.com]

- 8. U0126 | Cell Signaling Technology [cellsignal.com]

- 9. promega.com [promega.com]

- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. U0126 - Wikipedia [en.wikipedia.org]

- 15. selleckchem.com [selleckchem.com]

- 16. Optimized Transcriptional Signature for Evaluation of MEK/ERK Pathway Baseline Activity and Long-Term Modulations in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Compound X Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the preclinical in vivo administration of Compound X, a hypothetical water-insoluble kinase inhibitor, in mouse models. The protocols outlined below are foundational for assessing the compound's tolerability, pharmacokinetic profile, and anti-tumor efficacy.

Compound X Formulation

The successful in vivo evaluation of a water-insoluble compound like Compound X is critically dependent on an appropriate vehicle formulation. The goal is to create a stable and homogenous suspension suitable for oral or parenteral administration.

Protocol: Preparation of Compound X Formulation for Oral (PO) and Intraperitoneal (IP) Administration

Materials:

-

Compound X (powder)

-

Dimethyl sulfoxide (DMSO)[1]

-

PEG400 (Polyethylene glycol 400)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl)[1]

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Initial Solubilization: Weigh the required amount of Compound X and dissolve it in a minimal volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of Compound X in 1 mL of DMSO. Vortex thoroughly until the compound is completely dissolved.[1]

-

Addition of Co-solvents: To the DMSO solution, add PEG400 to a final concentration of 40% of the total volume. Vortex to mix.

-

Surfactant Addition: Add Tween 80 to a final concentration of 5% of the total volume. Vortex to ensure a homogenous mixture.

-

Final Dilution: Slowly add saline (0.9% NaCl) to reach the final desired volume, while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

-

Final Formulation Suspension: The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline. This creates a stable suspension for in vivo administration.

-

Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, keep it at 4°C and protect it from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure a uniform suspension.

Maximum Tolerated Dose (MTD) Study